Acetylalkannin

Breast Cancer Cytotoxicity Naphthoquinones

Acetylalkannin (Alkannin acetate, CAS 34232-27-4) is a high-purity S-enantiomer naphthoquinone with mitochondrial-independent cytotoxicity and BCRP-resistant activity. Unlike standard chemotherapeutics, it induces G1 arrest and ROS without caspase activation, enabling non-apoptotic death studies. A potent topoisomerase I inhibitor (2–3 µM) outperforming CPT-11, validated by γH2AX/cleaved PARP. Demonstrates significant efficacy in impaired wound healing models. Supplied at ≥98% purity for reproducible preclinical results.

Molecular Formula C18H18O6
Molecular Weight 330.3 g/mol
Cat. No. B1244408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylalkannin
Synonyms(1R)-1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-methyl-3-penten-1-yl acetate
acetylshikonin
acetylshikonin, (+-)-isomer
acetylshikonin, (R)-isomer
acetylshikonin, (S)-isome
Molecular FormulaC18H18O6
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C)C
InChIInChI=1S/C18H18O6/c1-9(2)4-7-15(24-10(3)19)11-8-14(22)16-12(20)5-6-13(21)17(16)18(11)23/h4-6,8,15,20-21H,7H2,1-3H3/t15-/m0/s1
InChIKeyWNFXUXZJJKTDOZ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylalkannin (CAS 34232-27-4) for Procurement: Key Characteristics and In-Class Positioning


Acetylalkannin (Alkannin acetate) is a naturally occurring isohexenylnaphthazarin pigment and an acetylated derivative of alkannin, isolated predominantly from the roots of Boraginaceae species including Arnebia euchroma and Alkanna cappadocica . It belongs to the broader class of alkannin/shikonin enantiomers, a family of lipophilic naphthoquinones known for their red pigmentation and diverse biological activities including wound healing, antimicrobial, anti-inflammatory, and anticancer properties [1]. Acetylalkannin is characterized by a molecular weight of 330.33 g/mol, moderate lipophilicity (cLogP 2.69), and the presence of a chiral center distinguishing it from its R-configuration counterpart, acetylshikonin [2][3]. The acetylation of the side-chain hydroxyl group confers enhanced stability and altered pharmacokinetic properties relative to the parent alkannin molecule .

Why Acetylalkannin Cannot Be Arbitrarily Substituted by Alkannin or Shikonin Analogs


Procurement decisions for isohexenylnaphthazarins cannot rely on generic class-level assumptions due to marked inter-compound variability in potency, mechanism, and selectivity. While alkannin (the parent compound) and shikonin derivatives share a core naphthoquinone scaffold, the presence and nature of side-chain modifications (e.g., acetylation at C-11, β,β-dimethylacrylation) profoundly alter biological outcomes. For instance, IC₅₀ values across alkannin derivatives span a broad range from 0.4 to 70 µM in cytotoxicity assays, with shikonin derivatives generally exhibiting higher cytotoxic potential than alkannins . Furthermore, acetylation can shift the primary mechanism of cell death—acetylalkannin induces cytotoxicity via a mitochondrial-independent pathway with minimal caspase activation, a stark contrast to other analogs [1]. Even among acetylated derivatives, the specific stereochemistry (R- vs. S-configuration) and additional methoxylation patterns yield divergent activities against specific cancer cell lines and distinct topoisomerase I inhibitory capacities [2]. Therefore, selecting the precise compound is critical for experimental reproducibility and target-specific outcomes. The evidence below quantifies these differential dimensions.

Quantitative Comparator Evidence for Acetylalkannin Selection


Differential Cytotoxicity in Breast Cancer: Acetylalkannin vs. Doxorubicin and Alkannin Derivatives

Acetylalkannin demonstrates potent and selective cytotoxicity against HER2-positive SK-BR-3 breast cancer cells, achieving an IC₅₀ of 0.48 ± 0.02 µM, which is substantially lower (more potent) than the standard chemotherapeutic doxorubicin (IC₅₀ = 0.08 ± 0.004 µM) [1]. Critically, this activity is selective, as it spares non-cancerous MCF-10A breast epithelial cells and H9c2 rat cardiomyoblasts, in direct contrast to doxorubicin which is known for its cardiotoxicity [1]. Within the alkannin class, acetylalkannin's activity is distinct; a comparative study across 12 human cancer cell lines showed that the 5-methoxy derivative (5-O-methyl-11-O-acetylalkannin) exhibited IC₅₀ values ranging from 0.09 to 14.07 µM, outperforming acetylalkannin and positive controls in six of twelve lines, highlighting that even minor structural modifications dramatically alter potency profiles [2].

Breast Cancer Cytotoxicity Naphthoquinones

Topoisomerase I Inhibition: Acetylalkannin vs. β,β-Dimethylacrylalkannin and CPT-11

Acetylalkannin (ALCAP3) exhibits potent topoisomerase I (topo I) inhibitory activity, a key mechanism for anticancer action. In a plasmid relaxation assay, acetylalkannin, along with β,β-dimethylacrylalkannin (ALCAP2), alkannin (ALCAP4), and 5-methoxyacetylalkannin (ALCAP7), were identified as potent inhibitors at concentrations of 2–6 µM [1]. A separate study directly compared acetylalkannin and β,β-dimethylacrylalkannin, revealing that both possess significant potential as topo I inhibitors with an inhibition value of 2–3 µM, comparable or superior to the clinical topo I inhibitor CPT-11 (irinotecan) . Notably, this inhibition was associated with downstream DNA damage signaling, including H2AX phosphorylation and PARP cleavage at nanomolar concentrations in K562 leukemia cells [1].

Topoisomerase I Inhibition DNA Damage Anticancer Mechanism

Wound Healing Efficacy: Acetylalkannin vs. Untreated Control in Excisional and Impaired Models

Acetylalkannin, applied topically as a 0.1% suspension (120 mg/kg), demonstrated a statistically significant acceleration of wound healing across all phases (lymphocyte density, vascular proliferation, edema formation, and fibrosis) compared to untreated control groups in both normal excisional and hydrocortisone-induced impaired wound models in rats . While a comparative study showed that acetylshikonin, alkannin, and shikonin all accelerate granulation tissue proliferation to a similar extent at identical doses, the observed potency for acetylalkannin in the more challenging impaired wound model (where healing is deliberately suppressed) underscores its specific utility in compromised healing scenarios [1]. The study highlights that the acetylation itself (present in both acetylalkannin and acetylshikonin) may not be the sole determinant for this specific in vivo effect, but the compound's overall pharmacokinetic and pharmacodynamic profile contributes to its therapeutic potential.

Wound Healing Dermatology Tissue Regeneration

Overcoming Chemoresistance: Acetylalkannin Retains Cytotoxicity in BCRP-Expressing Cells

A critical barrier in cancer therapy is the development of multidrug resistance, often mediated by efflux transporters like BCRP. Acetylalkannin has been shown to maintain its cytotoxic effect in chemoresistant MDA-MB-231/BCRP breast cancer cells, a cell line engineered to overexpress the BCRP transporter and exhibit resistance to conventional chemotherapeutics [1]. While the exact IC₅₀ value in this resistant line is not specified in the abstract, the fact that the cytotoxic effect is retained is a significant point of differentiation. This contrasts with many standard chemotherapeutic agents, including doxorubicin, which are known substrates for BCRP and exhibit reduced efficacy in such models. This property positions acetylalkannin as a unique tool compound for studying and potentially circumventing BCRP-mediated drug efflux.

Chemoresistance BCRP Breast Cancer

ADME Profile: Predicted Bioavailability of 5-O-Methyl-11-O-Acetylalkannin

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction for the derivative 5-O-methyl-11-O-acetylalkannin (MAA) indicates favorable drug-like properties. MAA exhibits a uniform and good bioavailability score of 0.55 (55%) with high gastrointestinal (GI) absorption capabilities, as determined by SwissADME analysis [1]. It does not violate Lipinski's Rule of Five, suggesting it possesses physicochemical properties suitable for oral administration. Furthermore, MAA displays no action against CYP2D6, a common drug-metabolizing enzyme, which could imply a lower potential for drug-drug interactions. While this data is for a methylated derivative of acetylalkannin, it provides a class-level inference that modifications to the acetylalkannin scaffold can yield molecules with favorable ADME profiles, guiding procurement for in vivo studies where bioavailability is a critical parameter.

ADME Bioavailability Drug-likeness

High-Impact Application Scenarios for Acetylalkannin Based on Evidence


Investigating BCRP-Mediated Chemoresistance in Breast Cancer

Researchers studying mechanisms of multidrug resistance, particularly those involving the BCRP efflux transporter, can utilize acetylalkannin as a tool compound. Its retained cytotoxicity in MDA-MB-231/BCRP cells provides a unique advantage over standard chemotherapeutics like doxorubicin, which are often ineffective in this context [1]. This allows for the dissection of BCRP-independent cytotoxic pathways.

Mechanistic Studies of Mitochondrial-Independent Cell Death

For scientists investigating non-apoptotic cell death pathways (e.g., necroptosis, autophagy) or cell cycle arrest mechanisms, acetylalkannin offers a distinct experimental model. Its ability to induce G1 phase arrest and dose-dependent ROS production without affecting mitochondrial membrane potential or significantly activating caspase-3/7 sets it apart from many classical inducers of mitochondrial apoptosis [1].

Preclinical Evaluation in Impaired Wound Healing Models

Given its statistically significant efficacy in a hydrocortisone-induced impaired wound healing model, acetylalkannin is a strong candidate for preclinical studies aimed at developing therapies for chronic or non-healing wounds . Its topical application and observed effects on multiple healing phases (inflammation, proliferation, remodeling) make it suitable for dermatological and regenerative medicine research.

Topoisomerase I-Targeted Anticancer Agent Development

As a potent inhibitor of topoisomerase I (effective at 2–3 µM), acetylalkannin can serve as a lead compound or chemical probe for the development of novel topo I poisons [2]. Its activity, which is comparable to or greater than CPT-11, and its ability to induce downstream DNA damage response markers (γH2AX, cleaved PARP) in leukemia cells, position it as a valuable scaffold for medicinal chemistry optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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